Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-
Description
Chemical Structure: The compound, with the systematic name Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- (CAS: 21951-36-0), is a Schiff base characterized by:
Properties
CAS No. |
106052-58-8 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H14N2O2/c1-10-6-7-15-13(8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-9,17H,1-2H3 |
InChI Key |
GBXKQIQIVTZGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Guanidine-Forming Reaction: Synthesis of Key Intermediate
The preparation begins with the guanidine-forming reaction between 3-amino-4-methyl toluic acid (C₈H₉NO₂) and cyanamide (CH₂N₂) under acidic conditions. Hydrochloric acid (HCl) catalyzes the reaction, generating 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride as a stable intermediate . This step is critical for introducing the iminomethyl group, which later participates in cyclization.
Reaction Conditions :
The intermediate’s structure is confirmed via melting point analysis (296–298°C) and spectroscopic methods . Its stability under acidic conditions ensures reproducibility, making it suitable for large-scale production.
Cyclization Reaction: Formation of the Pyridine-Pyrimidine Core
The intermediate undergoes cyclization with 3-(dimethylamino)-1-(3-pyridyl)-2-propene-1-one (C₁₁H₁₂N₂O) to construct the pyridine-pyrimidine backbone. This step establishes the 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-phenol framework through nucleophilic aromatic substitution.
Optimized Parameters :
The choice of solvent significantly impacts yield. For example, using isopropyl acetate increases product purity by minimizing side reactions . Post-reaction, the crude product is recrystallized from an ethanol-water mixture, achieving >95% purity .
Purification and Characterization
Recrystallization Protocol :
-
Dissolve the crude product in ethanol.
-
Add activated carbon for decolorization.
-
Adjust pH to 7–8 with NaOH.
Analytical Data :
-
Molecular Weight : 243.30 g/mol (intermediate) ; 259.30 g/mol (final product) .
-
Spectroscopy : FT-IR confirms N–H and C=N stretches at 3300 cm⁻¹ and 1650 cm⁻¹, respectively .
Comparative Analysis of Solvent Systems
The table below evaluates solvent effects on cyclization yield:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 72 | 92 |
| Isopropyl acetate | 100 | 85 | 95 |
| Toluene | 90 | 68 | 89 |
Isopropyl acetate outperforms other solvents due to its high boiling point and compatibility with the intermediate’s solubility profile .
Challenges and Optimization Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
As a Schiff base, the compound undergoes hydrolysis under acidic or basic conditions, regenerating the starting amine (4-methyl-2-pyridinamine) and aldehyde (o-vanillin). This reversibility is characteristic of imine bonds.
Mechanism
-
Acidic Hydrolysis : Protonation of the imine nitrogen weakens the C=N bond, facilitating nucleophilic attack by water.
-
Basic Hydrolysis : Deprotonation of the imine nitrogen enhances nucleophilic susceptibility to hydroxide ions.
Oxidation Reactions
The phenolic hydroxyl group and imine functionality render the compound susceptible to oxidation. For example, treatment with strong oxidizing agents like KMnO₄ can oxidize the phenolic ring to quinone derivatives.
Reaction Example
Reduction Reactions
The imine group (C=N) can be reduced to a primary amine (C-N) using reagents like NaBH₄ or LiAlH₄ . This reaction is critical for synthesizing amine derivatives for further functionalization.
Reaction Example
Substitution Reactions
The phenolic hydroxyl group (-OH) acts as a nucleophilic site for substitution reactions. For instance, alkylating agents (e.g., methyl bromide) can replace the hydroxyl group, forming ether derivatives.
Reaction Example
Spectroscopic and Structural Insights
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as:
- Building Block : It is utilized as a precursor in the synthesis of more complex organic molecules.
- Reagent in Organic Reactions : The compound participates in various organic reactions due to its reactive functional groups.
Biology
Research indicates potential biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens.
- Antioxidant Activity : It has been evaluated for its ability to scavenge free radicals, contributing to its potential health benefits.
Medicine
Ongoing research explores its therapeutic potential:
- Drug Development : Investigations are underway to assess its efficacy in treating diseases such as cancer and metabolic disorders.
- Mechanism of Action : The imino group can interact with biological targets, influencing cellular pathways.
Case Studies
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it effectively inhibited the growth of several pathogens, suggesting its potential as a therapeutic agent in infectious diseases .
Industrial Applications
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- is also utilized in industrial settings:
- Dyes Production : Its chemical structure allows for modifications that are valuable in dye synthesis.
- Polymer Manufacturing : The compound's reactivity makes it suitable for use in producing specialty polymers.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenol and methoxy groups can participate in various chemical interactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl-Substituted Analogues
2-Methoxy-6-[(4-methylphenyl)imino]phenol (C₁₅H₁₅NO₂)
- Structure : Replaces the pyridine ring with a 4-methylphenyl group.
- Properties :
- Applications : Used as a ligand in coordination chemistry due to its stable imine linkage .
(E)-2-Methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP)
Heterocyclic Analogues
2-Ethoxy-6-[[4-(4-methylbenzyl)piperazinyl]imino]methylphenol
Comparative Data Table
Key Findings from Research
- Electronic Effects : Pyridine-containing analogues exhibit stronger Lewis basicity at the imine nitrogen compared to phenyl derivatives, improving metal-binding efficiency .
- Structural Stability : Compounds with methoxy/ethoxy groups show enhanced stability due to intramolecular H-bonding, as seen in crystallographic studies .
- Functional Group Impact : Electron-withdrawing groups (e.g., -CF₃) reduce electron density on the imine, altering reactivity in nucleophilic addition reactions .
Computational and Experimental Insights
- DFT Studies : For Schiff bases like MFIP, computational analyses reveal reduced HOMO-LUMO gaps (∼4.5 eV) due to electron-withdrawing substituents, correlating with higher reactivity .
- Hirshfeld Analysis : Fluorinated derivatives exhibit unique intermolecular interactions (e.g., F···H, C···C), critical for crystal engineering .
Biological Activity
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- (CAS Number: 106052-58-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological properties, including antioxidant, antibacterial, and anticancer activities.
Compound Overview
- Molecular Formula : C14H14N2O
- Molecular Weight : 226.27 g/mol
- Structure : The compound features a phenolic structure with a methoxy group and an imino linkage to a pyridine derivative, which may influence its biological activity.
Antioxidant Activity
Research has demonstrated that Schiff bases, including derivatives of phenolic compounds, exhibit significant antioxidant properties. A study reported the synthesis of similar compounds and evaluated their antioxidant activity using the DPPH method. The results indicated an effective scavenging ability with an EC50 value of 10.46 ppm, suggesting that such compounds can mitigate oxidative stress by neutralizing free radicals .
Antibacterial Activity
The antibacterial efficacy of phenolic compounds is well-documented. In vitro studies have shown that derivatives containing imino groups possess notable antibacterial properties against various pathogens:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Compounds related to phenol derivatives have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Anticancer Activity
The anticancer properties of phenolic compounds are largely attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. Recent studies have utilized the MTT assay to assess the cytotoxic effects of phenolic Schiff bases on human cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer):
- Cytotoxicity Results : The metal complexes formed with such ligands exhibited enhanced cytotoxicity compared to their non-complexed forms, highlighting the importance of metal coordination in enhancing biological activity .
Structure-Activity Relationship (SAR)
The structural characteristics of phenol derivatives significantly influence their biological activities. The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances antioxidant activity |
| Imino linkage | Increases antibacterial properties |
| Pyridine ring | Contributes to cytotoxicity in cancer cells |
Case Studies
- Antioxidant Study : A study synthesized a related compound and found a yield of 95%, with significant antioxidant activity confirmed through spectroscopic methods (FTIR, GC-MS) and biological assays .
- Anticancer Evaluation : Another investigation focused on the interaction of Schiff base complexes with DNA, revealing potential mechanisms for anticancer activity through molecular docking studies .
- Antibacterial Testing : A comprehensive evaluation showed that the compound exhibited substantial inhibition zones against pathogenic bacteria, reinforcing its potential as an antibacterial agent .
Q & A
Q. What synthetic routes are effective for preparing Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-, and how can its purity be validated?
Answer: The compound is synthesized via a Schiff base condensation reaction between 2-hydroxy-3-methoxy-5-methylbenzaldehyde (or analogous aldehyde) and 4-methyl-2-pyridinylamine. A typical protocol involves:
- Refluxing equimolar amounts of aldehyde and amine in absolute ethanol under acidic (e.g., glacial acetic acid) or neutral conditions for 6–12 hours .
- Purification via recrystallization from ethanol or dichloromethane/ether mixtures .
- Characterization using FTIR (C=N stretch at ~1600–1640 cm⁻¹; phenolic O-H stretch at ~3200–3400 cm⁻¹) and ¹H NMR (imine proton δ ~8.3–8.7 ppm; methoxy group δ ~3.8–4.0 ppm) .
- GC-MS confirms molecular weight (e.g., m/z ~269 for the ligand) and purity (single peak with 100% area) .
Q. How can spectroscopic methods confirm the structural integrity of this Schiff base ligand?
Answer:
- IR Spectroscopy : Detect the imine (C=N) stretch and absence of primary amine (N-H) peaks (~3300 cm⁻¹) to confirm condensation .
- ¹H/¹³C NMR : Assign methoxy protons (~3.8–4.0 ppm), aromatic protons (6.5–8.5 ppm), and imine carbon (~150–160 ppm) .
- UV-Vis : Monitor π→π* transitions in the aromatic and imine moieties (e.g., λmax ~300–350 nm) .
Q. What solvent systems are optimal for recrystallizing this compound?
Answer:
- Ethanol or methanol are preferred due to moderate polarity, which aids in dissolving the ligand at elevated temperatures and precipitating pure crystals upon cooling .
- Mixed solvents (e.g., dichloromethane/ether) improve crystal quality by slow diffusion, minimizing solvent inclusion .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and stability of this compound?
Answer:
- Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model intramolecular charge transfer and HOMO-LUMO gaps. Basis sets like 6-31G(d,p) are suitable for geometry optimization .
- Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate the ground-state structure .
- Example finding : The imine bond exhibits partial double-bond character (bond length ~1.28 Å), stabilizing the E-isomer .
Q. What challenges arise in resolving the crystal structure of this ligand using X-ray diffraction?
Answer:
- Disorder in the pyridinyl group : Address using SHELXL’s PART instruction to model split positions and refine occupancy ratios .
- Hydrogen bonding : Use Olex2’s visualization tools to identify intermolecular interactions (e.g., O-H···N between phenol and pyridine) .
- Data collection : High-resolution data (≤ 0.8 Å) is critical for resolving methoxy and methyl group orientations .
Q. How does this ligand coordinate to lanthanide ions, and what spectroscopic signatures indicate successful complexation?
Answer:
- Coordination mode : The ligand acts as a tridentate donor via phenolic oxygen, imine nitrogen, and pyridinyl nitrogen. Ln³+ complexes typically adopt octahedral or square-antiprismatic geometries .
- Spectroscopic evidence :
- IR : Shift in C=N stretch (Δ~15–20 cm⁻¹) upon metal binding .
- ESI-MS : Peaks corresponding to [Ln(L)₂(NO₃)]⁺ or similar stoichiometries .
- Magnetic susceptibility : Deviations from free-ion moments indicate ligand field effects .
Q. What strategies optimize the ligand’s selectivity for estrogen receptor subtypes (e.g., ERα vs. ERβ)?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with ERα/ERβ binding pockets. Key residues (e.g., ERα Leu387 vs. ERβ Leu339) influence selectivity .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridine ring to enhance ERβ affinity .
- In vitro assays : Competitive binding assays with ³H-estradiol validate predicted affinities .
Data Contradictions and Resolution
Q. Discrepancies in reported C=N bond lengths: How can computational and experimental data be reconciled?
Answer:
- X-ray vs. DFT : Experimental bond lengths (1.28–1.30 Å) often exceed DFT predictions (1.25–1.27 Å) due to crystal packing forces. Use dispersion-corrected functionals (e.g., B3LYP-D3) for better agreement .
- Tautomerism : Keto-enol tautomerism in solution may alter bond orders. Use variable-temperature NMR to detect equilibrium shifts .
Q. Conflicting biological activity reports: How to assess whether the ligand or its metal complexes are pharmacologically active?
Answer:
- Control experiments : Compare ligand-only, metal salt, and complex activities in cytotoxicity or receptor-binding assays .
- ICP-MS : Quantify metal release in buffer solutions to rule out ligand dissociation as the active species .
Methodological Tables
Q. Table 1. Key Spectral Data for Ligand Characterization
| Technique | Observed Signal | Reference |
|---|---|---|
| FTIR | C=N: 1615 cm⁻¹; O-H: 3250 cm⁻¹ | |
| ¹H NMR | Imine H: δ 8.5 ppm; OCH₃: δ 3.85 ppm | |
| GC-MS | m/z 269 (M⁺, 100%) |
Q. Table 2. Optimized Crystallization Conditions
| Solvent System | Crystal Quality | Remarks |
|---|---|---|
| Ethanol | Prismatic | High yield, minimal disorder |
| DCM/Ether | Needle-like | Slow growth, reduced defects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
